Hexafluoro-2,2,3,3-tetrachlorobutane

Physical Property Isomer Differentiation Solvent Selection

Sourcing a precisely specified C4Cl4F6 isomer is critical-generic procurement risks isomeric contamination that alters physical state and application performance. CFC-316 (mp 83-84°C) is a solid at room temperature, unlike liquid isomers, enabling accurate gravimetric handling. • 19F NMR: Validated internal reference standard (peer-reviewed); non-reactive, thermally stable. • Extraction: Dense phase (1.76 g/mL) for clean aqueous-organic separation. • Synthesis: Non-volatile solid for stoichiometric control in high-temperature reactions. Ensure isomer identity: only the 2,2,3,3-substitution pattern delivers these properties.

Molecular Formula C4Cl4F6
Molecular Weight 303.8 g/mol
CAS No. 375-34-8
Cat. No. B1329310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexafluoro-2,2,3,3-tetrachlorobutane
CAS375-34-8
Molecular FormulaC4Cl4F6
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(Cl)Cl
InChIInChI=1S/C4Cl4F6/c5-1(6,3(9,10)11)2(7,8)4(12,13)14
InChIKeyBZBLUUDREZEDDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexafluoro-2,2,3,3-tetrachlorobutane (CAS 375-34-8): Procurement-Ready Physical and Chemical Baseline


Hexafluoro-2,2,3,3-tetrachlorobutane (CAS 375-34-8) is a fully halogenated C4 chlorofluorocarbon (CFC) . Its identity is defined by a unique geminal halogen substitution pattern (2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro), distinguishing it from other isomers in the C4Cl4F6 family . Key verified physical constants include a molecular weight of 303.85 g/mol, a melting point range of 83-84 °C, a boiling point range of 131-133 °C, and a liquid density of 1.76 g/mL at 25 °C . Due to its complete halogenation and lack of hydrogen atoms, it possesses high chemical and thermal stability, as well as non-flammability, properties typical of its class .

Hexafluoro-2,2,3,3-tetrachlorobutane Sourcing: Why Isomeric or Structural Substitution Introduces Unquantified Performance Risk


The procurement of a 'C4Cl4F6' compound cannot be based on molecular formula alone, as isomeric purity is a primary determinant of application suitability. The specific 2,2,3,3-substitution pattern on the butane backbone results in unique physical properties, notably a solid state at room temperature (mp 83-84 °C) , which directly impacts handling, purification, and formulation processes compared to its liquid isomers . Substituting with another isomer like 1,2,3,4-tetrachlorohexafluorobutane (CAS 375-45-1, bp ~134-135 °C, liquid at 20 °C) would alter solvent behavior, crystallization characteristics, and potentially the performance in specific synthetic or analytical applications . Direct, application-specific performance comparisons are sparse, making reliance on a precisely specified isomer crucial for reproducible outcomes in sensitive processes.

Hexafluoro-2,2,3,3-tetrachlorobutane (CAS 375-34-8): A Comparative Evidence-Based Selection Guide for Scientific Buyers


Physical State and Volatility: Solid-Liquid Differentiation from Isomers

The 2,2,3,3-substitution pattern confers a high melting point of 83-84°C, making this compound a solid at standard ambient temperatures . This contrasts directly with its isomer, 1,2,3,4-tetrachlorohexafluorobutane (CAS 375-45-1), which is a liquid with a reported density of 1.72 g/mL at 20°C . The solid nature of CAS 375-34-8 influences its storage, handling, and use as a non-volatile, crystalline reagent or reference material.

Physical Property Isomer Differentiation Solvent Selection

Quantified Lower Vapor Pressure as a Proxy for Operational Safety and Containment

As a high-molecular-weight CFC, the compound exhibits very low volatility. While a direct comparator study is lacking, its vapor pressure at 25°C is reported as 11.6 mmHg . This can be cross-referenced with a more volatile, non-fluorinated analog, 1,2,3,4-tetrachlorobutane, which has a predicted vapor pressure of approximately 0.25 mmHg at 25°C, but a significantly lower boiling point of 212.6 °C , indicating a different volatility profile. The low vapor pressure of the target compound, combined with its solid state, suggests significantly reduced evaporative losses and lower inhalation exposure risk compared to more volatile halogenated solvents.

Volatility Safety Containment

Established NMR Reference Utility for Fluorine-19 Spectroscopy

This specific isomer has a documented history as a secondary chemical shift reference for 19F NMR spectroscopy. A peer-reviewed study used Hexafluoro-2,2,3,3-tetrachlorobutane as the internal reference for measuring the fluorine NMR chemical shifts of fluoroform and fluoroform-d [1]. This established utility provides a verifiable advantage over other C4Cl4F6 isomers, whose spectral properties and suitability as NMR references have not been similarly documented in the literature.

Analytical Chemistry NMR Spectroscopy Reference Standard

High Solvent Density Class for Enhanced Separation Processes

The compound has a high density of 1.76 g/mL at 25 °C . This is significantly higher than common organic solvents and is comparable to other dense, fully halogenated fluids like FC-43 (perfluorotributylamine), which has a density of 1.865-1.895 g/mL at 25 °C . This high-density class of compounds is advantageous in applications requiring immiscibility and rapid phase separation from aqueous solutions or lighter organic matrices.

Density Separation Science Solvent

Quantified Hazard Profile for Risk Assessment and SOP Development

The compound's hazard profile is well-defined with specific GHS hazard statements (H302, H315, H319, H335) . Furthermore, quantitative toxicological data exists in the form of an experimental rat oral LD50 value, with a pLD50 of 2.58 (log(1/LD50) in mmol/kg) [1]. This quantitative data provides a more precise basis for risk assessment compared to qualitative descriptors like 'toxic' or 'irritant,' allowing for direct comparison with alternative compounds where similar data is available. Claims of it being 'non-toxic' from some vendors are therefore contradicted by this primary data.

Safety Toxicology Risk Management

Validated Use-Cases for Hexafluoro-2,2,3,3-tetrachlorobutane (CAS 375-34-8) in Research and Specialized Industrial Applications


19F NMR Spectroscopy as a Secondary Chemical Shift Reference

This compound is ideally suited as an internal reference standard for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. Its use in this capacity is supported by peer-reviewed literature [1], which utilized it as the reference for measuring the chemical shifts of fluoroform. For analytical chemists, this provides a validated, non-reactive, and stable reference compound for calibrating chemical shifts in fluorine-containing analytes, offering a more reliable standard than a generic or undocumented solvent.

High-Density Solvent for Liquid-Liquid Extraction and Phase Separation

With a density of 1.76 g/mL at 25 °C , this compound functions effectively as a dense, immiscible phase in liquid-liquid extraction processes. Its high density ensures rapid and clean separation from aqueous phases or lighter organic solvents. This is particularly valuable in analytical chemistry for isolating analytes and in preparative chemistry for purifying reaction mixtures, where its non-flammability and chemical inertness are additional safety and process benefits .

Crystalline, Non-Volatile Reagent for Controlled Synthetic Reactions

Due to its solid state at room temperature (mp 83-84 °C) and low vapor pressure (11.6 mmHg at 25 °C) , this compound serves as a unique, non-volatile reagent for organic synthesis. Unlike its liquid isomers , it can be precisely weighed and handled as a solid, which is advantageous for reactions requiring accurate stoichiometry or where solvent volatility is a concern. Its high thermal stability allows its use in reactions performed at elevated temperatures without degradation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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